molecular formula C12H18N2 B066764 (S)-1-benzyl-3-methylaminopyrrolidine CAS No. 169749-99-9

(S)-1-benzyl-3-methylaminopyrrolidine

Cat. No. B066764
CAS RN: 169749-99-9
M. Wt: 190.28 g/mol
InChI Key: UEAYAIWNQQWSBK-LBPRGKRZSA-N
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Description

(S)-1-Benzyl-3-methylaminopyrrolidine (BMAP) is an organic compound belonging to the pyrrolidine family. It is a chiral molecule with two enantiomers, (R)- and (S)-BMAP, which have different biological activities. BMAP is a synthetic compound with a wide range of applications in the scientific research field. It has been used in various laboratory experiments, such as biochemical and physiological studies, to investigate the mechanism of action and biochemical and physiological effects. In addition, BMAP has been used in the synthesis of various compounds, including drugs and other organic molecules.

Scientific Research Applications

Neuroleptic Activity

The compound has been explored in the context of neuroleptic activity. For instance, benzamides of 1-benzyl-3-aminopyrrolidine demonstrated potent activity in inhibiting apomorphine-induced stereotyped behavior in rats. This indicates a potential application in treating psychosis due to its significant neuroleptic properties (Iwanami et al., 1981).

Synthesis of Antitumor Compounds

This compound has been involved in the synthesis of antitumor compounds. For example, it has been used in the enantioselective synthesis of key intermediates for new quinolone antitumor compounds (Kamal et al., 2004).

Polymerization Processes

N-Benzyl-3-methylenepyrrolidin-2-one, a related compound, has been used in free radical polymerization processes to produce isotactic polymers (Neuhaus & Ritter, 2015).

PARP Inhibitor for Cancer Treatment

Another application is in the development of PARP inhibitors for cancer treatment. Compounds containing a methyl-substituted quaternary center, similar to (S)-1-benzyl-3-methylaminopyrrolidine, have shown potent enzyme and cellular potency, leading to their use in clinical trials (Penning et al., 2009).

Metabotropic Glutamate Receptors

The 1-benzyl derivative of this compound has shown activity at metabotropic glutamate receptors, specifically displaying good selectivity for mGluR6. This suggests potential as a pharmacological research tool (Tueckmantel et al., 1997).

Preparation of Aminopyrrolidine

The compound has been used in the preparation of 1-benzyl 3-aminopyrrolidine, indicating its utility in synthesizing various organic compounds (Jean et al., 2001).

properties

IUPAC Name

(3S)-1-benzyl-N-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAYAIWNQQWSBK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439220
Record name (S)-1-benzyl-3-methylaminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169749-99-9
Record name (S)-1-benzyl-3-methylaminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-1-benzyl-N-methylpyrrolidin-3-amine
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